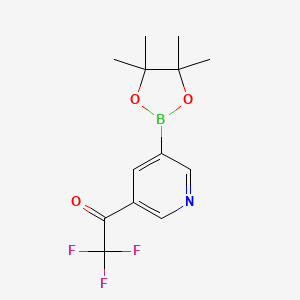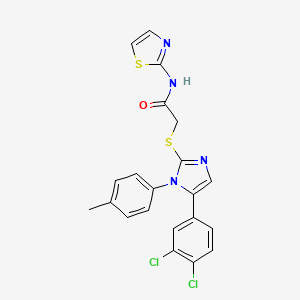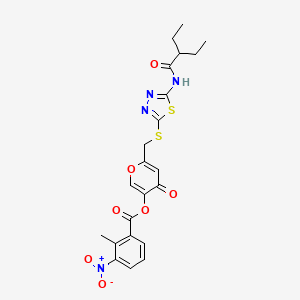
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule. It features multiple functional groups including amides, thiadiazoles, oxo-pyrans, and nitrobenzoates, making it a potentially versatile candidate for various chemical and biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis processes. Key intermediates such as 1,3,4-thiadiazole derivatives are often synthesized first, followed by their attachment to pyran structures. Reaction conditions may include:
Refluxing in appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Utilizing catalysts such as palladium on carbon (Pd/C) or Lewis acids.
Ensuring anhydrous conditions to avoid hydrolysis of reactive intermediates.
Industrial Production Methods
For large-scale production, the synthesis could be adapted to continuous flow chemistry techniques. This allows for better control over reaction conditions and increases the yield and purity of the final product. Common equipment includes high-pressure reactors and automated synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Possibly reducing the nitro group to an amine.
Substitution: Substituting various groups on the pyran ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon with hydrogen (Pd/C H2).
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation products may include sulfoxides and sulfones.
Reduction can yield corresponding amines.
Substitution reactions can produce a variety of derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound's complex structure allows it to be a potential ligand in coordination chemistry, forming complexes with metals that could be used as catalysts or in materials science.
Biology
In biological research, the compound might be studied for its interactions with proteins or enzymes due to its amide and nitro functionalities, which are known to bind to active sites.
Medicine
Industry
In an industrial context, the compound could serve as a precursor in the synthesis of more complex molecules or materials with specific properties, such as advanced polymers or nanomaterials.
Mecanismo De Acción
The exact mechanism of action would depend on its application. Generally, the compound could interact with molecular targets like enzymes or receptors. For example, its amide bond could form hydrogen bonds with active site residues of proteins, while the nitro group might undergo bioreduction within cells, leading to its bioactivity.
Comparación Con Compuestos Similares
Unique Features
Compared to other similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has a unique combination of functional groups that may offer specific bioactivities or chemical reactivities not found in simpler molecules.
Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar in the thiadiazole moiety.
4-oxo-4H-pyran-3-yl benzoates: : Similar in the pyran and benzoate structures.
Nitrobenzoates: : Similar in the nitrobenzoate functional group.
By combining these elements, this compound stands out for its potential multifaceted applications in various fields. Curious to see where else it might pop up in the research world?
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S2/c1-4-13(5-2)19(28)23-21-24-25-22(35-21)34-11-14-9-17(27)18(10-32-14)33-20(29)15-7-6-8-16(12(15)3)26(30)31/h6-10,13H,4-5,11H2,1-3H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUQAGBPQCPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
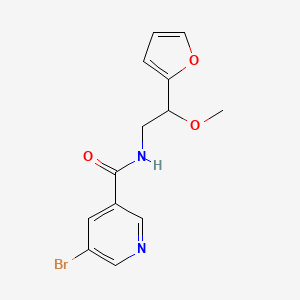
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B2469570.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2469574.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)
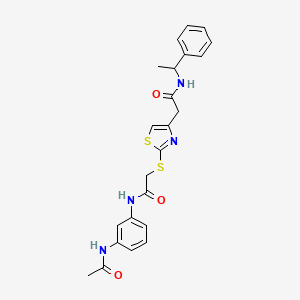
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)
